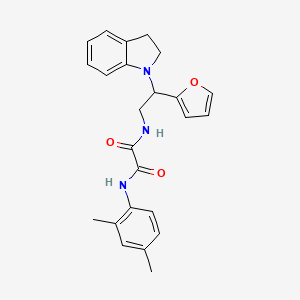

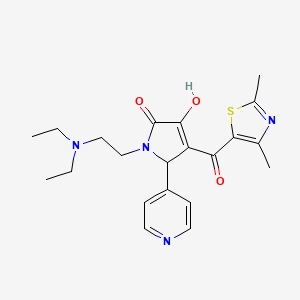

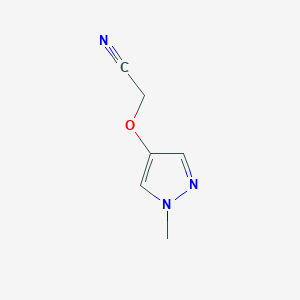

![molecular formula C20H14ClN3O3 B2813290 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 282523-57-3](/img/structure/B2813290.png)

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorobenzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, also known as CBN-PBN, is an important heterocyclic compound used in synthetic organic chemistry. It is a versatile building block for a variety of organic reactions, and its structure can be used for the synthesis of several other compounds. CBN-PBN has been extensively studied in recent years, and its potential applications in scientific research have been explored.

Aplicaciones Científicas De Investigación

Antitubercular Potential

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole derivatives have been explored for their potential use as new antitubercular agents. These compounds exhibit excellent bactericidal properties against aerobic whole cells of Mycobacterium tuberculosis. Modifications at specific positions on the benzimidazole ring, such as the replacement of the ether oxygen with nitrogen, have shown to slightly improve potency. The extension of the linker region between specific positions and the terminal hydrophobic aromatic substituent has led to significant improvements in potency against Mycobacterium tuberculosis (Kim et al., 2009).

Antileishmanial Activity

The benzimidazole derivatives are also being studied for their application in treating neglected tropical diseases such as visceral leishmaniasis (VL). Initial studies related to tuberculosis led to the discovery of these compounds' potential as a first-in-class drug candidate for VL. Various modifications to the aryloxy side chain, such as exchange of the linking oxygen for nitrogen, have been well-tolerated, with some derivatives showing improved aqueous solubility and significant efficacy in mouse models of acute Leishmania donovani infection (Thompson et al., 2016).

Antimicrobial and Anticancer Properties

Benzimidazole derivatives containing the 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole structure have been designed and synthesized, showing potent antimicrobial activity against both gram-positive and gram-negative bacteria, including methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. Moreover, these compounds have demonstrated anticancer activity against various cancer cell lines, including HepG2, MDA-MB-231, MCF7, RMS, and C26, with low μM IC50 values. Computational ADMET profiling and docking studies suggest these compounds have comparable drug-like properties to known antimicrobial and anticancer agents (Pham et al., 2022).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3/c21-16-8-6-14(7-9-16)13-27-23-19-12-17(24(25)26)10-11-18(19)22-20(23)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBPSDRBNDZPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

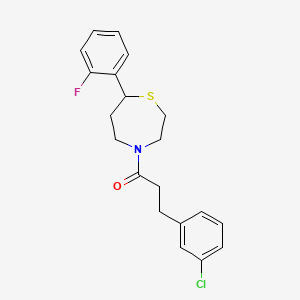

![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)

![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)

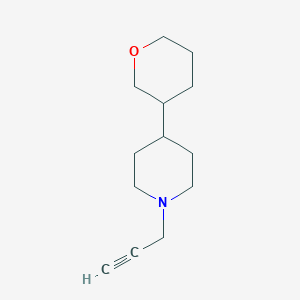

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)

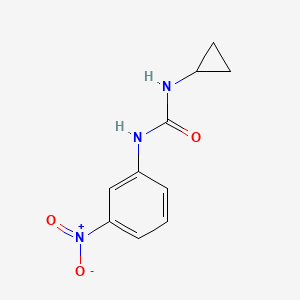

![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)

![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)